

# cell viability assay protocol using S63845 in multiple myeloma cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (S,R)-S63845 |           |
| Cat. No.:            | B8081686     | Get Quote |

## **Application Notes and Protocols**

Topic: Cell Viability Assay Protocol for Evaluating S63845 Efficacy in Multiple Myeloma Cells

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[1][2] S63845 is a potent and highly selective small molecule inhibitor that binds to the BH3-binding groove of MCL-1, disrupting its function and inducing apoptosis in MCL-1-dependent cancer cells.[2][3][4] This document provides a detailed protocol for assessing the viability of multiple myeloma cell lines in response to S63845 treatment using the CellTiter-Glo® Luminescent Cell Viability Assay. An alternative protocol using the MTT assay is also briefly described.

#### **Mechanism of Action of S63845**

S63845 acts as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1. In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters the pro-apoptotic proteins BAX and BAK, preventing them from initiating the mitochondrial apoptosis pathway. S63845 binds with high affinity to MCL-1, displacing BAX and BAK. Once liberated, BAX and BAK



### Methodological & Application

Check Availability & Pricing

oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- To cite this document: BenchChem. [cell viability assay protocol using S63845 in multiple myeloma cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8081686#cell-viability-assay-protocol-using-s63845-in-multiple-myeloma-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com